molecular formula C8H14N2 B13986453 5-(2,2-dimethylpropyl)-1H-pyrazole CAS No. 29075-47-6

5-(2,2-dimethylpropyl)-1H-pyrazole

Cat. No.: B13986453
CAS No.: 29075-47-6
M. Wt: 138.21 g/mol
InChI Key: LTWANVXGOGHTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2-Dimethylpropyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2,2-dimethylpropyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-dimethylpropyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction typically requires acidic or basic conditions and can be carried out under reflux or microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylpropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyrazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields pyrazole N-oxides, while reduction produces reduced pyrazole derivatives. Substitution reactions result in functionalized pyrazoles with various substituents .

Scientific Research Applications

5-(2,2-Dimethylpropyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,2-dimethylpropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2-Dimethylpropyl)-1H-pyrazole is unique due to its specific structural features and the presence of the 2,2-dimethylpropyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

29075-47-6

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-1H-pyrazole

InChI

InChI=1S/C8H14N2/c1-8(2,3)6-7-4-5-9-10-7/h4-5H,6H2,1-3H3,(H,9,10)

InChI Key

LTWANVXGOGHTRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC=NN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.